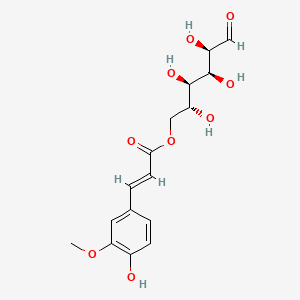

6-O-Feruloylglucose

Vue d'ensemble

Description

6-O-Feruloylglucose is a natural product that exhibits antioxidant activity . It is derived from plants, particularly from the Umbelliferae Chaerophyllum hirsutum L .

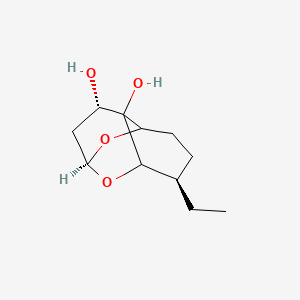

Molecular Structure Analysis

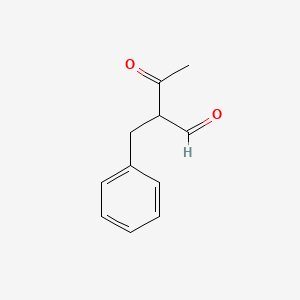

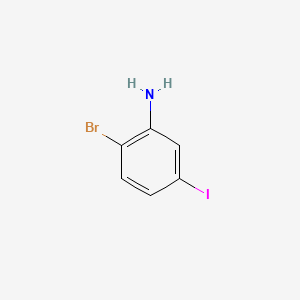

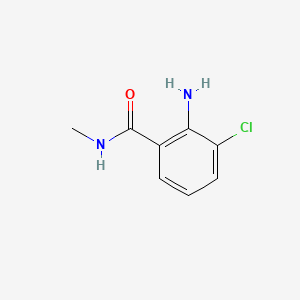

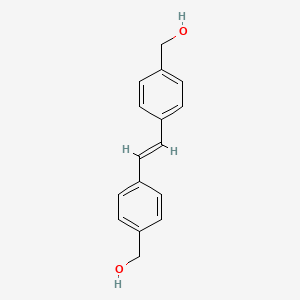

The molecular formula of 6-O-Feruloylglucose is C16H20O9 . Its molecular weight is 356.32 . The structure has been confirmed with H-NMR .Physical And Chemical Properties Analysis

6-O-Feruloylglucose has a density of 1.5±0.1 g/cm^3, a boiling point of 684.7±55.0 °C at 760 mmHg, and a flash point of 250.5±25.0 °C . It has 9 H bond acceptors, 5 H bond donors, and 10 freely rotating bonds . Its molar refractivity is 86.4±0.3 cm^3, and its molar volume is 244.2±3.0 cm^3 .Applications De Recherche Scientifique

Application Summary

6-O-Feruloylglucose has been identified in the hairy root cultures of Turbinicarpus lophophoroides, a species of cactus . The compound was found to be the major phenolic metabolite in these cultures .

Methods of Application

The researchers used liquid Murashige and Skoog (MS) and Gamborg B5 (B5) medium to analyze the kinetic behavior, biomass, and phenolic metabolite production in the hairy root cultures . The compound was isolated from the roots and its structure was determined by nuclear magnetic resonance and mass spectral analysis .

Results and Outcomes

The highest biomass production (13.67 g L −1 dry weight) was achieved after 77 days of culture in MS medium . The highest concentration of 6-O-Feruloylglucose was found at 56 days of growth in MS medium (2.7267 ± 0.041 mg g −1 dry weight L −1) .

Antioxidant and Anti-Inflammatory Research

Application Summary

6-O-Feruloylglucose is known to exhibit antioxidant and anti-inflammatory properties . It’s found in various plants, including the ice plant (Mesembryanthemum crystallinum L.), which is known to contain various beneficial compounds .

Methods of Application

The researchers extracted the compounds from different organs (cotyledon, stem, and leaf) of the ice plant using ethanol . They then analyzed the antioxidant activity, total polyphenols, and flavonoid contents .

Results and Outcomes

The ice plant ethanol extract showed antioxidant activity, measured by the DPPH radical scavenging ability (51.79 ± 4.18%), and hydroxyl radical scavenging activities (6.57 ± 0.29%) . Total polyphenols (115.43 ± 0.47 mg QE/g) and flavonoid contents (1218.07 ± 1.00 mg GAE/g) were notably high in the cotyledon .

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307318 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)